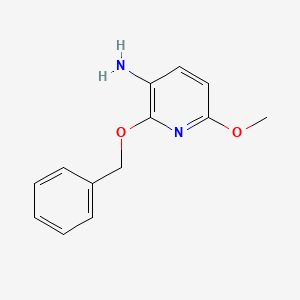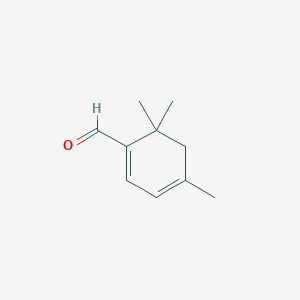
2-(3-hydrazinylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-hydrazinylphenyl)acetamide is an organic compound that features a phenyl ring substituted with a hydrazine group and an amino-oxoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydrazinylphenyl)acetamide typically involves the reaction of a phenyl hydrazine derivative with an appropriate amino-oxoethyl precursor. One common method involves the condensation of phenylhydrazine with glyoxylic acid or its derivatives under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-hydrazinylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted phenyl hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-(3-hydrazinylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(3-hydrazinylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in enzymes or other proteins, leading to inhibition or modification of their activity. The amino-oxoethyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylhydrazine: Lacks the amino-oxoethyl group but shares the hydrazine functionality.
3-(2-Hydroxy-2-oxoethyl)phenyl hydrazine: Similar structure but with a hydroxyl group instead of an amino group.
2-(2-Amino-2-oxoethyl)phenyl hydrazine: Positional isomer with the amino-oxoethyl group at a different position on the phenyl ring.
Uniqueness
2-(3-hydrazinylphenyl)acetamide is unique due to the presence of both the hydrazine and amino-oxoethyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
2-(3-hydrazinylphenyl)acetamide |
InChI |
InChI=1S/C8H11N3O/c9-8(12)5-6-2-1-3-7(4-6)11-10/h1-4,11H,5,10H2,(H2,9,12) |
Clave InChI |
JPSAKGDUCIDXHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NN)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



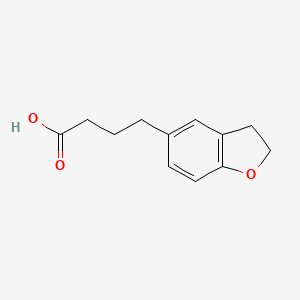
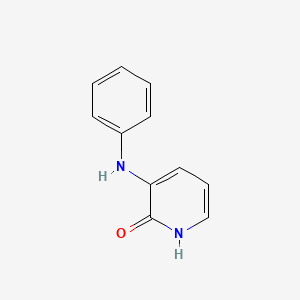

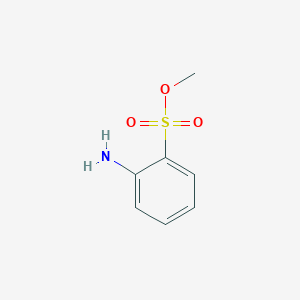


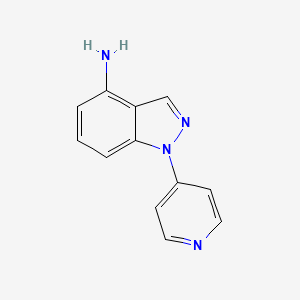
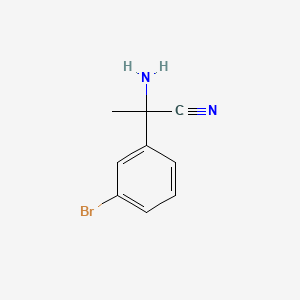
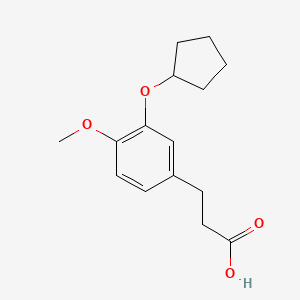

![5-Chloro-2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8652855.png)
